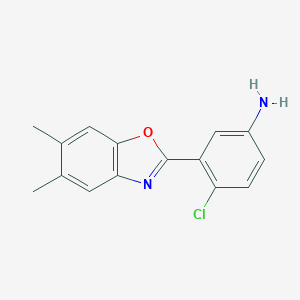

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound that has been mentioned in the context of being a potent dual orexin receptor antagonist . It has been tested in phase III clinical trials for the treatment of primary insomnia .

Synthesis Analysis

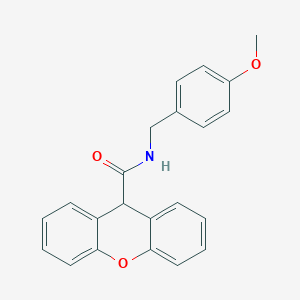

The synthesis of this compound involves a mechanistic hypothesis coupled with an in vitro assay to assess bioactivation . The fluoroquinazoline ring of 10 was replaced with a chlorobenzoxazole to provide 3 (MK-4305), a potent dual orexin receptor antagonist .Molecular Structure Analysis

The molecular structure of “4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline” is complex and includes a chlorobenzoxazole ring .科学的研究の応用

Chemical Biology: Linker Design for Chimeras and Polyligands

In chemical biology, this compound can serve as a versatile linker due to its reactive chloro and aniline groups. It can facilitate the assembly of chemical and biological moieties to create chimeras and polyligands . These structures are crucial in developing new drugs and understanding biological mechanisms.

Coordination Chemistry: Synthesis of Metal Complexes

The benzoxazole and aniline moieties of this compound make it a potential candidate for forming Schiff bases, which are pivotal in coordination chemistry. These Schiff bases can act as ligands to synthesize metal complexes with applications ranging from catalysis to therapeutic agents .

作用機序

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been extensively used in drug discovery . They exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mode of Action

It’s known that benzoxazole derivatives have been used as a starting material for different mechanistic approaches in drug discovery

Biochemical Pathways

Given the broad range of biological activities exhibited by benzoxazole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and target involved.

Result of Action

It’s known that benzoxazole derivatives have displayed antifungal activity similar to the standard drug voriconazole against aspergillus niger . This suggests that this compound could potentially have similar effects.

将来の方向性

特性

IUPAC Name |

4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-8-5-13-14(6-9(8)2)19-15(18-13)11-7-10(17)3-4-12(11)16/h3-7H,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGHJWFMRLLGMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

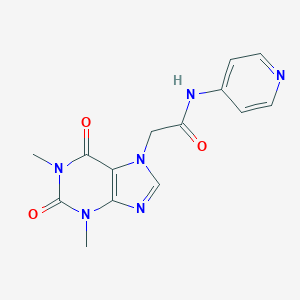

![N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B408901.png)

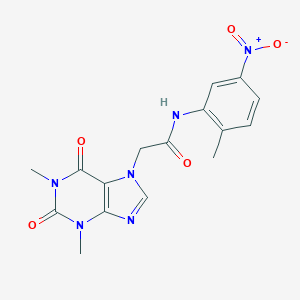

![5-(3,4-dichlorophenyl)-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B408903.png)

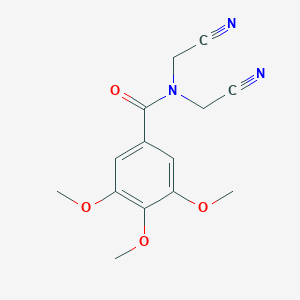

![dimethyl 5-[(9H-xanthen-9-ylcarbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B408908.png)

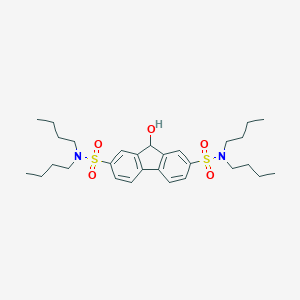

![4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B408912.png)

![8-chloro-4-{2-nitrophenyl}-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408913.png)

![1-chloro-9-nitro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B408914.png)